molecular formula C18H19F3N6 B2556707 6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338962-60-0

6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2556707
CAS No.: 338962-60-0
M. Wt: 376.387
InChI Key: FZCLCZFKPUJXFM-UHFFFAOYSA-N
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Description

6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C18H19F3N6 and its molecular weight is 376.387. The purity is usually 95%.
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Biological Activity

Overview

6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, also known as CL-218872, is a complex organic compound with potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives and has garnered interest due to its unique structural features and possible pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H19F3N6
  • Molecular Weight : 376.38 g/mol
  • CAS Number : 338962-60-0
  • Density : Approximately 1.40 g/cm³ (predicted)
  • pKa : 5.95 (predicted)

The compound features a trifluoromethyl group and a piperazine moiety, which are significant for its interaction with biological targets.

Historical Context

First synthesized in the 1970s by Albright et al., initial studies suggested that CL-218872 might exhibit properties akin to benzodiazepines, which are commonly used for anxiety and seizure disorders. However, further development as a therapeutic agent was not pursued, and it has not been approved for any medical use. The Drug Enforcement Administration (DEA) identified CL-218872 in synthetic cannabinoids like "Spice" or "K2," raising concerns about its psychoactive effects and potential health risks associated with illicit use .

Antiproliferative Effects

Research has indicated that compounds similar to CL-218872 exhibit significant antiproliferative activity. A study involving various triazolo-pyridazine derivatives demonstrated that certain analogs displayed moderate to potent antiproliferative effects against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). For instance, a related compound showed IC50 values as low as 0.008 μM against A549 cells, indicating strong antiproliferative potential .

The mechanism of action for compounds in this class often involves the disruption of tubulin polymerization, which is crucial for cell mitosis. By binding to the colchicine site on microtubules, these compounds can effectively halt cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .

Anti-inflammatory Properties

Preliminary studies suggest that CL-218872 may possess anti-inflammatory and analgesic effects through its interaction with various receptors in the central nervous system. Specifically, it may act as an antagonist at receptors involved in pain signaling pathways . Its structural characteristics enable it to modulate receptor functions such as the P2X7 receptor, which plays a role in inflammatory processes .

Comparative Biological Activity

A comparative analysis of related compounds reveals varying biological activities based on structural differences:

Compound NameStructure FeaturesBiological Activity
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on pyridazineAnti-inflammatory properties
5-Methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazineMethyl group on triazolePotential analgesic effects
N-[4-(Trifluoromethyl)phenyl]-N'-(2-pyridinyl)ureaUrea linkage instead of piperazineModulates P2X7 receptor

The unique combination of functional groups in CL-218872 enhances its pharmacological profile compared to these related compounds.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Effects
Initial studies indicate that compounds similar to 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anti-inflammatory and analgesic effects. These effects are attributed to their interaction with various receptors in the central nervous system. Specifically, the compound may act as an antagonist at receptors involved in pain signaling pathways, such as the P2X7 receptor, which plays a crucial role in inflammatory processes.

2. Anticancer Activity
Research has shown that derivatives of triazolo[4,3-b]pyridazine structures can exhibit potent antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.008 to 0.012 μM against lung adenocarcinoma (A549) and fibrosarcoma (HT-1080) cell lines. These findings suggest that the compound could be developed as an antitumor agent by inhibiting tubulin polymerization and disrupting microtubule dynamics .

3. Modulation of Receptor Functions
The unique structural features of this compound allow it to modulate receptor functions effectively. Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may influence receptor activity linked to pain and inflammation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on pyridazineAnti-inflammatory properties
5-Methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazineMethyl group on triazolePotential analgesic effects
N-[4-(Trifluoromethyl)phenyl]-N'-(2-pyridinyl)ureaUrea linkage instead of piperazineModulates P2X7 receptor

This table illustrates how variations in structural features can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Numerous studies have explored the pharmacological properties of triazolo-pyridazines. For example:

  • A study focused on the synthesis and bioevaluation of triazolo-pyridazines found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. This highlights their potential as selective anticancer agents .
  • Another investigation into fused pyridazino-triazine derivatives revealed their effectiveness against various cancers and provided insights into their mechanisms of action through receptor modulation and enzyme inhibition .

Properties

IUPAC Name

6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6/c1-12-4-3-5-13(2)16(12)26-10-8-25(9-11-26)15-7-6-14-22-23-17(18(19,20)21)27(14)24-15/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCLCZFKPUJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,6-dimethylphenyl)piperazine and 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine was allowed to react by General Synthetic Method 3. The crude product was purified by hplc using a Waters XTerra C18 column (5μ silica, 19 mm diameter, 100 mm length) eluted with decreasingly polar mixtures of water (containing 0.1% aqueous ammonia) and acetonitrile as eluents to give 6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine.

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